molecular formula C16H10S B1265579 ANTHRA(2,1-b)THIOPHENE CAS No. 227-56-5

ANTHRA(2,1-b)THIOPHENE

Cat. No.: B1265579
CAS No.: 227-56-5
M. Wt: 234.3 g/mol
InChI Key: PAYSBLPSJQBEJR-UHFFFAOYSA-N
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Description

Anthra(2,1-b)thiophene: is a heterocyclic compound with the molecular formula C₁₆H₁₀S. It consists of an anthracene moiety fused with a thiophene ring.

Scientific Research Applications

Chemistry: Anthra(2,1-b)thiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic photovoltaic cells and sensors.

Future Directions

ANTHRA(2,1-b)THIOPHENE and its derivatives have garnered significant attention in recent years due to their unique properties and potential applications in various fields, including organic electronic applications , biological sensors, solar cells, OFETs, OLEDs, and many other organic materials applications . Therefore, future research directions may include further exploration of these applications and the development of more efficient synthesis methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of anthra(2,1-b)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. For example, its anticancer activity may involve the inhibition of topoisomerases or kinases, which are essential for cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and related compounds. This uniqueness makes it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

naphtho[2,3-e][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-4-12-10-15-13(9-11(12)3-1)5-6-16-14(15)7-8-17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYSBLPSJQBEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177226
Record name Anthra(2,1-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227-56-5
Record name Anthra(2,1-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra(2,1-b)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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